![molecular formula C17H24FN3O2S B2926117 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380098-29-1](/img/structure/B2926117.png)
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A involves the inhibition of several key signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of inflammatory cell infiltration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A is its potent antitumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have a favorable toxicity profile, making it a safe candidate for further development. However, one of the main limitations of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A. One potential direction is the development of new formulations that can improve the solubility and bioavailability of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A in vivo. Finally, future studies should focus on the development of new derivatives of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A that can improve its potency and selectivity for specific cancer types.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A involves a multi-step process that includes the reaction of 2-fluoroaniline with 4-morpholin-4-ylthian-4-ylmethanol followed by the addition of urea. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been extensively studied for its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Several studies have shown that 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, 1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea A has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2S/c18-14-3-1-2-4-15(14)20-16(22)19-13-17(5-11-24-12-6-17)21-7-9-23-10-8-21/h1-4H,5-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYAOIWMYZHYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

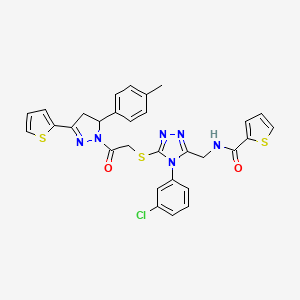

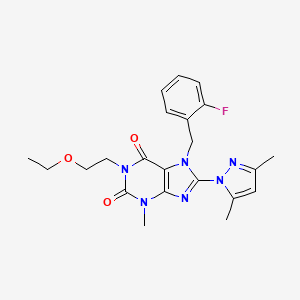

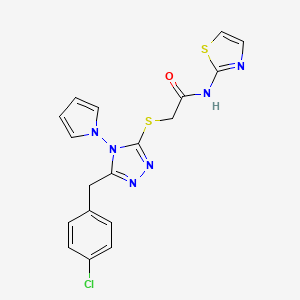
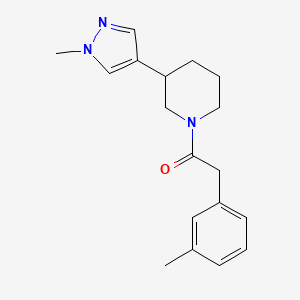
![(E)-4-methoxy-N'-phenyl-N-[(6Z)-2,2,4-trimethoxy-7-phenyl-6H,7H-2lambda5-[1,3]thiazolo[4,5-d][1,3,2]diazaphosphinin-6-ylidene]benzene-1-carboximidamide](/img/structure/B2926045.png)
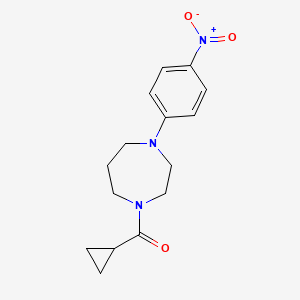

![(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2926050.png)
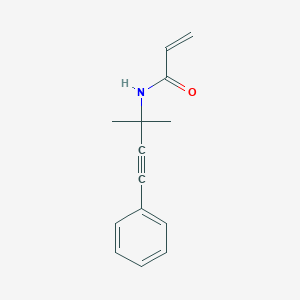
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2926052.png)

